3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
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Overview
Description
Isepamicin is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a Critically Important Antimicrobial for human use . Isepamicin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria, and is used to treat various infections, including those caused by resistant bacterial strains .
Preparation Methods
The synthesis of isepamicin involves several steps, starting with gentamicin B as the primary raw material . The process includes:
Protection and Intermediate Formation: Gentamicin B reacts with trimethyl silicone ethoxy carbonyl chloride to form an intermediate.
Coupling Reaction: The intermediate is then coupled with N-phthalic anhydride-(S)-isoserine using N,N-dicyclohexylamine.
Deprotection and Acidification: The final intermediate undergoes deprotection and acidification with sulfuric acid to yield crude isepamicin sulfate.
Purification: The crude product is recrystallized using anhydrous alcohol to obtain high-purity isepamicin sulfate.
This method is advantageous due to its low cost, short synthesis period, and high product purity and yield, making it suitable for industrial production .
Chemical Reactions Analysis
Isepamicin undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for isepamicin due to its stable aminoglycoside structure.
Substitution Reactions: Isepamicin can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions: Reagents such as 9-fluorenylmethyl chloroformate are used for derivatization in analytical methods. Conditions typically involve aqueous solutions and mild temperatures to maintain the integrity of the aminoglycoside structure.
Major Products: Substitution reactions can yield various acylated derivatives of isepamicin, which may exhibit different antibacterial properties.
Scientific Research Applications
Isepamicin has a wide range of applications in scientific research:
Mechanism of Action
Isepamicin exerts its antibacterial effects by binding to the 30S and 50S ribosomal subunits of susceptible bacteria, inhibiting protein synthesis . This binding disrupts the translation process, leading to bacterial cell death. The compound is particularly effective against bacteria that produce type I 6′-acetyltransferase, an enzyme that confers resistance to other aminoglycosides . Isepamicin’s ability to evade this resistance mechanism makes it a valuable antibiotic in treating resistant infections .
Comparison with Similar Compounds
Isepamicin is compared with other aminoglycosides such as amikacin, gentamicin, and ribostamycin:
Isepamicin’s unique ability to overcome specific resistance mechanisms and its lower toxicity profile make it a valuable addition to the aminoglycoside class of antibiotics .
Properties
Molecular Formula |
C22H43N5O12 |
---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide |
InChI |
InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-/m0/s1 |
InChI Key |
UDIIBEDMEYAVNG-XVBZVSJHSA-N |
Isomeric SMILES |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O |
Origin of Product |
United States |
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